3-(3-Fluorophenyl)oxetan-3-amine hydrochloride basic properties
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride basic properties
An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride, a specialized chemical building block pivotal to modern drug discovery and medicinal chemistry. The document delineates its core physicochemical properties, provides expert insight into its synthesis and analytical characterization, discusses its strategic application, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural and chemical attributes.
Introduction: The Strategic Value of a Unique Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride has emerged as a significant building block, distinguished by the incorporation of a strained four-membered oxetane ring. The oxetane motif is no longer an academic curiosity but a validated tool in medicinal chemistry, often employed as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[1] Pioneering work has demonstrated that this scaffold can enhance aqueous solubility, improve metabolic stability, and increase the three-dimensionality of drug candidates, thereby improving their drug-like properties.[1]
This compound uniquely combines three key structural features:
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A 3,3-disubstituted Oxetane Ring: This imparts conformational restriction and serves as a polar scaffold that can improve aqueous solubility and metabolic stability.[1]
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A 3-Fluorophenyl Group: The fluorine substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the 3-position of the phenyl ring and to modulate the electronic properties of the molecule.
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A Primary Amine Hydrochloride Salt: The primary amine provides a crucial synthetic handle for further chemical elaboration, while the hydrochloride salt form enhances stability and improves handling and solubility characteristics compared to the free base.[2][3]
This guide offers an in-depth analysis of these features, providing the technical insight necessary for its effective application in research and development programs.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for 3-(3-fluorophenyl)oxetan-3-amine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1332839-77-6 | [4][5] |
| Molecular Formula | C₉H₁₁ClFNO | [5][6] |
| Molecular Weight | 203.64 g/mol | [6] |
| Synonyms | 3-(3-Fluorophenyl)oxetan-3-amine HCl, 3-Amino-3-(3-fluorophenyl)oxetane hydrochloride | [4] |
| Typical Purity | ≥97% | [4][6] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| Predicted XlogP | 0.4 | |
| Shelf Life | ~1095 days | [4] |
Expert Insights on Properties
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Salt Form: The hydrochloride salt is a deliberate and critical feature. The free amine is basic, and converting it to the hydrochloride salt protonates the nitrogen, creating an ammonium chloride ion pair. This transformation typically increases the compound's melting point, enhances its stability to air and moisture, and, most importantly, improves its solubility in aqueous and protic solvents, which is advantageous for many reaction setups and for biological screening.[2][3][7]
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Oxetane Stability: The stability of the oxetane ring is a common consideration for researchers. The 3,3-disubstitution pattern present in this molecule generally confers greater stability compared to other substitution patterns.[1] However, it is important to note that 3,3-disubstituted oxetanes that also contain an internal nucleophile (like the amine in this structure) can be susceptible to ring-opening under harsh acidic conditions.[1] Standard synthetic protocols, however, are typically well-tolerated.
Chemical Structure & Reactivity Profile
The structure of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride dictates its utility as a versatile synthetic intermediate.
Caption: Structure of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride.
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Primary Amine: The amine is the primary site of reactivity. It can act as a nucleophile in a wide range of reactions, including amide bond formations, reductive aminations, and the synthesis of various nitrogen-containing heterocycles.
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Aromatic Ring: The fluorophenyl ring is relatively inert to many transformations but can participate in reactions such as electrophilic aromatic substitution if strongly activating conditions are used. Its primary role is to act as a stable, space-filling group with defined electronic properties.
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Oxetane Ring: As mentioned, the ring is robust under most standard reaction conditions (e.g., amide couplings, mild reductions/oxidations, basic conditions). Caution should be exercised with strong Lewis acids or harsh protic acids, which could potentially catalyze ring-opening.[1]
Plausible Synthetic Route
While specific proprietary synthesis methods may vary, a plausible and chemically sound route to 3-amino-3-aryl-oxetanes can be conceptualized from commercially available starting materials. This approach leverages established methodologies for constructing the strained oxetane ring.[8]
Caption: Plausible multi-step synthesis workflow.
Causality Behind the Synthetic Design:
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Epoxidation: Starting with a ketone, epoxidation is a standard method to install a reactive three-membered ring, setting the stage for nucleophilic attack.
-
Ring Opening & Cyanation: The epoxide is opened with a cyanide source. This regioselective step introduces the nitrile group, which will ultimately become the amine, and the hydroxyl group, which will form the oxetane ether.
-
Protection: The free hydroxyl group is protected (e.g., as a silyl ether) to prevent it from interfering with the subsequent reduction step. This is a critical chemoselectivity control measure.
-
Reduction: The nitrile is reduced to a primary amine. Powerful reducing agents like LiAlH₄ are typically required for this transformation.
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Intramolecular Cyclization (Williamson Ether Synthesis): This is the key ring-forming step. The primary alcohol (formed from the original hydroxyl group after deprotection, or by activating the primary alcohol from the reduction and displacing a leaving group on the other end) is converted to a good leaving group (e.g., a tosylate). An internal base then facilitates an intramolecular Sₙ2 reaction to close the four-membered ring. This is a kinetically challenging but feasible cyclization.[8]
-
Deprotection & Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt by treatment with HCl to ensure stability and ease of handling.
Analytical Characterization Workflow
Ensuring the identity, purity, and structural integrity of the material is critical. A multi-pronged analytical approach is required.
Caption: Standard quality control workflow for characterization.
Protocol: Purity Assessment by Reverse-Phase HPLC
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Objective: To determine the purity of the compound by separating it from potential impurities.
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Methodology:
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System: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 210 nm.
-
Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water:acetonitrile mixture.
-
-
Rationale: The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures the amine remains protonated and well-behaved on the column. UV detection is ideal due to the presence of the chromophoric phenyl ring.[6][9]
Protocol: Identity and Structural Confirmation by LC-MS and NMR
-
LC-MS:
-
Objective: To confirm the molecular weight of the compound.
-
Methodology: Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF). The HPLC method can be similar to the one above. In positive ion mode, the expected [M+H]⁺ ion for the free base (C₉H₁₀FNO) would be observed at m/z 168.08.
-
-
NMR Spectroscopy:
-
Objective: To provide unambiguous structural confirmation.
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Expect to see characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), and distinct signals for the two non-equivalent CH₂ groups of the oxetane ring.
-
¹³C NMR: Expect to see the correct number of carbon signals, including the C-F carbon which will appear as a large doublet due to one-bond coupling.[10]
-
¹⁹F NMR: This is a crucial experiment. A single resonance for the fluorine atom on the phenyl ring confirms its presence and can provide information about its electronic environment.[11][12]
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues like 3-(3-chloro-2-fluorophenyl)oxetan-3-amine hydrochloride provide a strong basis for hazard assessment.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling and Storage Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Call a poison control center or doctor.
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Conclusion
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a high-value, strategically designed chemical intermediate. Its constituent parts—a stable yet functional oxetane ring, a metabolically blocked fluorophenyl group, and a versatile primary amine handle—make it an enabling tool for medicinal chemists. By understanding its fundamental properties, plausible synthesis, and required analytical and safety protocols, researchers can confidently and effectively incorporate this building block into their drug discovery campaigns to create next-generation therapeutics.
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